4-Bromo-2-chlorobenzenesulfonyl chloride
Overview
Description
4-Bromo-2-chlorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H3BrCl2O2S and its molecular weight is 289.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Screening
4-Bromo-2-chlorobenzenesulfonyl chloride is used in the synthesis of various chemical compounds with potential biological activities. For instance, its derivatives, such as N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, have been synthesized and evaluated for their biological potential, including antimicrobial and enzyme inhibition properties (Aziz‐ur‐Rehman et al., 2014).
Reactivity in Arylation Processes
This compound is also involved in arylation processes. Studies have shown that (poly)halo-substituted benzenesulfonyl chlorides, including this compound, are reactive in Pd-catalysed desulfitative arylation, producing arylated heteroarenes without cleaving C–Br bonds, allowing for further transformations (Skhiri et al., 2015).
Photoreduction and Photosubstitution Research
In photoreduction and photosubstitution research, this compound plays a significant role. It is involved in the HCl-catalyzed photoreduction of 4-bromonitrobenzene, a process accompanied by nucleophilic aromatic photosubstitution involving radical intermediates (Wubbels et al., 1988).
Molecular Structure Studies
The molecular structure of compounds related to this compound, such as 2-chlorobenzenesulfonyl chloride, has been a subject of study. Research involving electron diffraction and quantum-chemical methods has been conducted to understand the structural parameters of these compounds (Petrova et al., 2008).
Antibacterial and Antifungal Activities
The derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. Compounds like 5–bromo–2-chloropyrimidin-4-amine derivatives have shown significant antimicrobial activity against various pathogenic strains (Ranganatha et al., 2018).
Synthesis of Biologically Active Compounds
This chemical is used in synthesizing biologically active compounds. Studies have explored the synthesis of promising antibacterial and antifungal agents using this compound derivatives, demonstrating their potential in the development of new therapeutic agents (Abbasi et al., 2020).
Safety and Hazards
4-Bromo-2-chlorobenzenesulfonyl chloride is classified as a skin corrosive and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust and to use personal protective equipment when handling it . In case of ingestion or inhalation, immediate medical attention is required .
Mechanism of Action
Target of Action
4-Bromo-2-chlorobenzenesulfonyl chloride is a chemical compound used in various biochemical research .
Mode of Action
It is known that sulfonyl chlorides, in general, are reactive and can undergo various chemical reactions, including nucleophilic substitution and addition reactions .
Biochemical Pathways
It is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution .
Result of Action
It is used in the synthesis of 4-(n-allylsulfamoyl)phenylboronic acid , indicating that it can participate in the formation of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored in a cool, dry, well-ventilated area . It is also recommended to use this compound under inert gas and ensure adequate ventilation during use .
Properties
IUPAC Name |
4-bromo-2-chlorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECYEHWJPRPCOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370491 | |
Record name | 4-Bromo-2-chlorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-52-6 | |
Record name | 4-Bromo-2-chlorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-chlorobenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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